molecular formula C22H26N2O2S B11682170 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-methylbutoxy)benzamide

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-methylbutoxy)benzamide

Cat. No.: B11682170
M. Wt: 382.5 g/mol
InChI Key: IEXCFFRNTHAZNE-UHFFFAOYSA-N
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Description

N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-4-(3-METHYLBUTOXY)BENZAMIDE: is a complex organic compound that features a unique structure combining a cyano group, a cyclohepta[b]thiophene ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-4-(3-METHYLBUTOXY)BENZAMIDE typically involves multi-step organic reactions. The process begins with the formation of the cyclohepta[b]thiophene ring, followed by the introduction of the cyano group and the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are employed under controlled conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

Biology: In biological research, the compound can serve as a probe to study the interactions of cyano and benzamide groups with biological macromolecules.

Industry: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-4-(3-METHYLBUTOXY)BENZAMIDE involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds or coordinate with metal ions, while the benzamide moiety can interact with proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-4-(3-METHYLBUTOXY)BENZAMIDE: shares structural similarities with other cyano and benzamide-containing compounds, such as and .

Uniqueness: The unique combination of the cyano group, cyclohepta[b]thiophene ring, and benzamide moiety in N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-4-(3-METHYLBUTOXY)BENZAMIDE provides distinct electronic and steric properties that can be exploited in various applications.

Properties

Molecular Formula

C22H26N2O2S

Molecular Weight

382.5 g/mol

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-methylbutoxy)benzamide

InChI

InChI=1S/C22H26N2O2S/c1-15(2)12-13-26-17-10-8-16(9-11-17)21(25)24-22-19(14-23)18-6-4-3-5-7-20(18)27-22/h8-11,15H,3-7,12-13H2,1-2H3,(H,24,25)

InChI Key

IEXCFFRNTHAZNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N

Origin of Product

United States

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